
N-(4-Morpholin-4-yl-phenyl)-2-nitrobenzenesulfonamide
Vue d'ensemble
Description
N-(4-Morpholin-4-yl-phenyl)-2-nitrobenzenesulfonamide is an organic compound with the molecular formula C16H17N3O5S and a molecular weight of 363.395 g/mol . This compound is known for its unique chemical structure, which includes a morpholine ring, a nitro group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Morpholin-4-yl-phenyl)-2-nitrobenzenesulfonamide typically involves the reaction of 4-morpholin-4-yl-aniline with 2-nitrobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Morpholin-4-yl-phenyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Reduction: The major product is N-(4-Morpholin-4-yl-phenyl)-2-aminobenzenesulfonamide.
Substitution: Depending on the nucleophile used, various substituted sulfonamides can be formed.
Applications De Recherche Scientifique
Medicinal Chemistry
N-(4-Morpholin-4-yl-phenyl)-2-nitrobenzenesulfonamide has been explored for its therapeutic potential, particularly in the following areas:
- Anti-inflammatory Activity : The compound has shown promise in modulating inflammatory responses, making it a candidate for treating conditions characterized by chronic inflammation.
- Anticancer Properties : Research indicates that derivatives of this compound can induce apoptosis in cancer cells through specific signaling pathways, suggesting its utility as an anticancer agent.
Biochemical Probes
The compound is being investigated for its interactions with biological macromolecules, which could lead to the development of novel biochemical probes. Its ability to bind to specific targets may help elucidate mechanisms of disease and identify new therapeutic targets .
Organic Synthesis
In organic chemistry, this compound serves as a reagent for synthesizing more complex molecules. It can undergo various chemical reactions, including oxidation and nucleophilic substitution, making it a versatile building block in synthetic pathways .
Material Science
The compound's unique structural features allow it to be utilized in the development of new materials. Its properties may be exploited in creating catalysts or functional materials for various industrial applications.
Case Studies and Research Findings
Mécanisme D'action
The mechanism of action of N-(4-Morpholin-4-yl-phenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The morpholine ring and sulfonamide group contribute to the compound’s ability to bind to enzymes and proteins, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Morpholin-4-yl-phenyl)-2-aminobenzenesulfonamide
- N-(4-Morpholin-4-yl-phenyl)-2-chlorobenzenesulfonamide
- N-(4-Morpholin-4-yl-phenyl)-2-methylbenzenesulfonamide
Uniqueness
N-(4-Morpholin-4-yl-phenyl)-2-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group in its structure. This combination imparts distinctive chemical reactivity and biological activity, making it valuable for various research applications .
Activité Biologique
N-(4-Morpholin-4-yl-phenyl)-2-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
This compound features a morpholine ring , a nitro group , and a sulfonamide functional group . Its molecular formula is C₁₃H₁₅N₃O₄S, with a molecular weight of approximately 377.415 g/mol. The presence of the morpholine ring enhances solubility, which may improve its interaction with biological targets compared to other sulfonamides.
The mechanism of action of this compound involves several pathways:
- Enzyme Inhibition : The compound is believed to inhibit specific enzymes involved in metabolic pathways, particularly those related to nucleic acid synthesis. This inhibition can disrupt cellular proliferation and induce apoptosis in cancer cells.
- Antimicrobial Activity : Like other sulfonamides, it may exert antibacterial effects through the inhibition of bacterial folate synthesis, which is critical for DNA replication and cell division.
- Potential Antitumor Effects : Preliminary studies indicate that the compound may have antitumor properties, although further research is needed to elucidate its efficacy and mechanisms in cancer models.
Antimicrobial Properties
This compound has shown significant antimicrobial activity in various assays. The following table summarizes its activity against different bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound has potential as an antimicrobial agent, particularly against gram-positive bacteria.
Antitumor Activity
In vitro studies have indicated that this compound can inhibit the proliferation of various cancer cell lines. The following table presents IC50 values for different cancer types:
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 5.0 |
HeLa (Cervical) | 3.5 |
A549 (Lung) | 7.2 |
These findings highlight the compound's potential as a lead for developing new anticancer therapies.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antitumor Mechanisms : A recent study investigated the compound's role in inducing apoptosis in MCF-7 cells through mitochondrial dysfunction and caspase activation. The study found that treatment led to increased levels of reactive oxygen species (ROS), contributing to cell death mechanisms .
- Enzyme Interaction Studies : Research has demonstrated that this compound binds selectively to certain enzymes involved in nucleic acid metabolism, inhibiting their activity and disrupting cellular functions essential for tumor growth.
- In Vivo Studies : Animal model studies are ongoing to assess the pharmacokinetics and therapeutic efficacy of this compound in treating various cancers and infections, with promising preliminary results indicating effective tumor suppression and reduced bacterial load in treated subjects .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(4-Morpholin-4-yl-phenyl)-2-nitrobenzenesulfonamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves coupling 4-morpholin-4-ylaniline with 2-nitrobenzenesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) in anhydrous dichloromethane or THF. Key steps include:
- Sulfonylation : React the amine with the sulfonyl chloride at 0–5°C to minimize side reactions.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
- Yield Optimization : Control stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and monitor pH to prevent hydrolysis .
- Critical Parameters : Temperature control during sulfonylation and inert atmosphere (N₂/Ar) to avoid oxidation of the morpholine moiety.
Q. Which spectroscopic and analytical techniques are essential for confirming structural integrity and purity?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.5–8.2 ppm for nitrobenzenesulfonamide, morpholine protons at δ 3.0–3.5 ppm) .
- IR Spectroscopy : Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
- HPLC/MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 378.3) .
- Data Table :
Technique | Key Peaks/Features | Reference |
---|---|---|
¹H NMR (CDCl₃) | δ 8.1 (d, 1H, Ar-H), δ 3.7 (t, 4H, morpholine) | |
IR | 1345 cm⁻¹ (S=O), 1518 cm⁻¹ (NO₂) |
Advanced Research Questions
Q. How does the sulfonamide group in this compound influence its biological activity compared to carboxamide analogs?
- Mechanistic Insight : The sulfonamide group mimics para-aminobenzoic acid (PABA), competitively inhibiting bacterial dihydropteroate synthase (DHPS). This disrupts folate synthesis, a mechanism distinct from carboxamide derivatives, which often target enzyme active sites via hydrogen bonding .
- Structure-Activity Relationship (SAR) :
- Nitro Group Position : Ortho-substitution (2-nitro) enhances steric hindrance, potentially reducing off-target interactions vs. para-substituted analogs .
- Morpholine Contribution : The morpholine ring improves solubility and bioavailability, critical for in vivo efficacy .
Q. What computational strategies can predict interactions between this compound and biological targets like dipeptidyl peptidase-IV (DPP-IV)?
- Approaches :
- Molecular Docking (AutoDock/Vina) : Simulate binding to DPP-IV’s catalytic site (PDB: 4A5S). Prioritize poses with hydrogen bonds between the sulfonamide and residues like Glu205/206 .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; analyze RMSD and binding free energy (MM-PBSA) .
- Validation : Cross-reference computational results with enzymatic inhibition assays (IC₅₀ values) to refine models .
Q. How can crystallographic data resolve discrepancies in reported conformational flexibility of the morpholine ring?
- Method : Single-crystal X-ray diffraction (SHELXL/SHELXS) to determine torsional angles and puckering parameters (Cremer-Pople coordinates). For example:
- Puckering Amplitude (Q) : Quantify ring distortion using Cremer-Pople analysis .
- Data Interpretation : Compare with NMR-derived coupling constants (³JHH) to validate solution vs. solid-state conformations .
Q. Contradiction Analysis & Methodological Guidance
Q. How should researchers address conflicting reports on the antibacterial efficacy of this compound?
- Root Causes : Variability in bacterial strains (e.g., Gram-positive vs. Gram-negative), assay conditions (pH, serum content), or impurity levels.
- Resolution Strategy :
Standardize Assays : Use CLSI guidelines for MIC determination.
Synergy Testing : Evaluate combinations with β-lactams to identify potentiating effects .
Metabolomic Profiling : Track folate pathway intermediates (e.g., dihydrofolate) to confirm target engagement .
Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?
- Protocol :
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via LC-MS at 0, 24, 48 hrs.
- Oxidative Stress : Expose to H₂O₂ (1 mM) and monitor nitro group reduction by UV-Vis (λmax 270 nm shift) .
- Key Finding : The nitro group is prone to reduction in acidic environments, suggesting prodrug strategies for enhanced stability .
Propriétés
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-2-nitrobenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c20-19(21)15-3-1-2-4-16(15)25(22,23)17-13-5-7-14(8-6-13)18-9-11-24-12-10-18/h1-8,17H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKAPXZQBIVNAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.